molecular formula C12H10N2O4 B13799511 Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B13799511
M. Wt: 246.22 g/mol
InChI Key: ZVONHJMRGNWJRI-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester is a complex heterocyclic compound. It is part of the furopyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield various indole products, which can be further modified to obtain the desired furopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furopyridine derivatives and related heterocyclic compounds such as benzofuran and indole derivatives .

Uniqueness

What sets furo[2,3-b]pyridine-5-carboxylic acid,2-cyano-4,7-dihydro-7-methyl-4-oxo-,ethyl ester apart is its unique structure, which allows for diverse chemical modifications and a wide range of biological activities.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 2-cyano-7-methyl-4-oxofuro[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-3-17-12(16)9-6-14(2)11-8(10(9)15)4-7(5-13)18-11/h4,6H,3H2,1-2H3

InChI Key

ZVONHJMRGNWJRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(O2)C#N)C

Origin of Product

United States

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